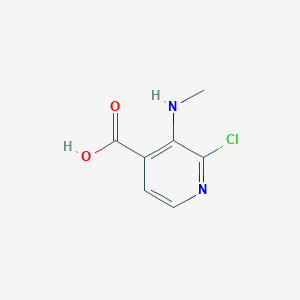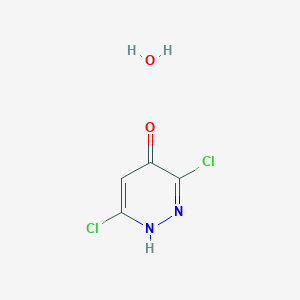![molecular formula C6H6BrClN4 B13659108 2-Bromo-5H-pyrrolo[2,3-b]pyrazin-7-amine hydrochloride](/img/structure/B13659108.png)
2-Bromo-5H-pyrrolo[2,3-b]pyrazin-7-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5H-pyrrolo[2,3-b]pyrazin-7-amine hydrochloride is a heterocyclic compound with the molecular formula C6H5BrN4·HCl It is a derivative of pyrrolopyrazine, a class of compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5H-pyrrolo[2,3-b]pyrazin-7-amine hydrochloride typically involves multi-step reactions. One common method includes the reduction of 2-bromo-7-nitro-5H-pyrrolo[2,3-b]pyrazine using stannous chloride dihydrate in acetic acid, followed by neutralization with sodium hydroxide . The reaction conditions are usually mild, with the reaction being carried out at room temperature.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reactions are carried out under controlled conditions to maintain product purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5H-pyrrolo[2,3-b]pyrazin-7-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as stannous chloride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced.
Scientific Research Applications
2-Bromo-5H-pyrrolo[2,3-b]pyrazin-7-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the synthesis of dyes and other industrial chemicals.
Mechanism of Action
The exact mechanism of action of 2-Bromo-5H-pyrrolo[2,3-b]pyrazin-7-amine hydrochloride is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes or receptors, thereby modulating various biochemical pathways . Further research is needed to elucidate the precise mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine: Another derivative with similar structural features but different reactivity due to the presence of iodine.
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives: Known for their potent necroptosis inhibitory activity.
Uniqueness
2-Bromo-5H-pyrrolo[2,3-b]pyrazin-7-amine hydrochloride is unique due to its specific substitution pattern and the presence of both bromine and amine groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C6H6BrClN4 |
|---|---|
Molecular Weight |
249.49 g/mol |
IUPAC Name |
2-bromo-5H-pyrrolo[2,3-b]pyrazin-7-amine;hydrochloride |
InChI |
InChI=1S/C6H5BrN4.ClH/c7-4-2-10-6-5(11-4)3(8)1-9-6;/h1-2H,8H2,(H,9,10);1H |
InChI Key |
OJGOYNCKYSSJTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NC(=CN=C2N1)Br)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


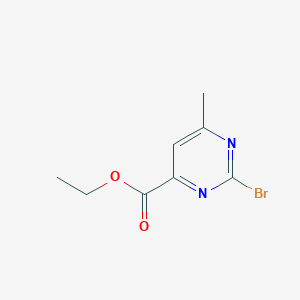
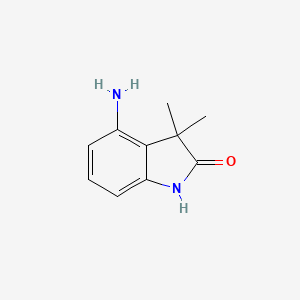

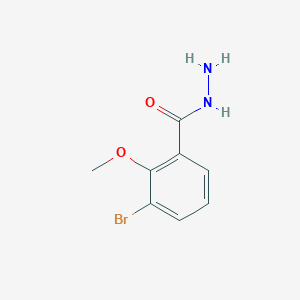

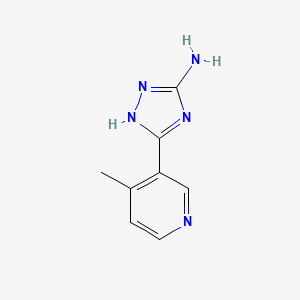
![6,7-Dihydrospiro[cyclopenta[b]pyridine-5,2'-[1,3]dioxolane]](/img/structure/B13659073.png)


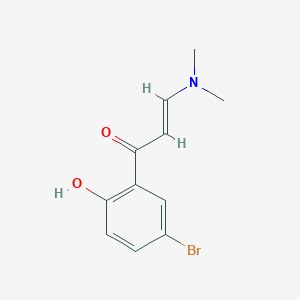
![rel-tert-Butyl (3aR,5s,6aS)-5-(methylamino)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate methanesulfonate](/img/structure/B13659112.png)
